Product packaging for Somatostatin (7-10), desamino-trp(Cat. No.:CAS No. 125757-85-9)

Somatostatin (7-10), desamino-trp

Cat. No.: B162316
CAS No.: 125757-85-9
M. Wt: 565.7 g/mol
InChI Key: SHIVATPLFWRKMN-PBWWRKFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Somatostatin (B550006) (SRIF-14) as a Native Regulatory Peptide

Somatostatin-14 (SRIF-14), a 14-amino acid cyclic peptide, is a potent endogenous regulatory hormone found throughout the central nervous system and various peripheral tissues, including the pancreas and gastrointestinal tract. nih.govnih.govnih.gov Its primary role is inhibitory, modulating the secretion of numerous other hormones such as growth hormone, insulin (B600854), and glucagon (B607659). nih.govnih.gov Structurally, SRIF-14 is characterized by a disulfide bridge between cysteine residues at positions 3 and 14, which creates a cyclic structure essential for its biological activity. nih.gov Despite its significant and widespread physiological effects, the clinical utility of native somatostatin is severely limited by its exceptionally short plasma half-life of only 1 to 3 minutes, as it is rapidly degraded by peptidases. nih.gov

Historical Context of Somatostatin Analogue Development and Structure-Activity Relationship (SAR) Studies

The discovery of somatostatin in 1973 by Brazeau and Guillemin was a landmark in neuropeptide research. amanote.com However, its fleeting existence in the body immediately highlighted the need for more stable synthetic versions. amanote.comnih.gov This initiated extensive structure-activity relationship (SAR) studies, a systematic process where chemists modify the amino acid sequence of a peptide and observe the effects on its biological activity. jci.orgnih.gov These early investigations were crucial in deciphering which amino acids were essential for function and which could be altered or replaced to enhance stability and potency. pnas.org This foundational work paved the way for the development of clinically significant somatostatin analogs, such as octreotide (B344500), which offered a much longer duration of action. amanote.commcgill.ca

Identification of the Minimal Active Somatostatin Pharmacophore: The Phe7-Trp8-Lys9-Thr10 Sequence

Through meticulous SAR studies, researchers discovered that the full 14-amino acid sequence of somatostatin was not necessary for its biological effects. Instead, a much smaller, central region was identified as the core "pharmacophore"—the minimal structural unit required for biological activity. This essential sequence was determined to be the tetrapeptide fragment spanning from phenylalanine at position 7 to threonine at position 10: Phe7-Trp8-Lys9-Thr10. researchgate.netmdpi.comsemanticscholar.org This sequence, particularly the Trp8-Lys9 dipeptide, is responsible for the key interactions with somatostatin receptors, initiating the cascade of inhibitory signals. researchgate.netnih.gov This breakthrough allowed for a more focused approach in designing smaller, more drug-like analogs.

Significance of Amino Acid Modifications within the Core Pharmacophore, with Emphasis on D-Tryptophan at Position 8

Once the pharmacophore was identified, research efforts turned to modifying its constituent amino acids to improve its properties. One of the most significant advancements was the substitution of the naturally occurring L-tryptophan at position 8 with its stereoisomer, D-tryptophan. jci.org This seemingly subtle change, swapping the amino acid for its non-natural mirror image, had a profound impact. The D-Trp8 modification was found to significantly increase the peptide's resistance to enzymatic degradation, thereby prolonging its half-life. nih.govresearchgate.net Furthermore, this substitution often led to an increase in binding affinity and potency, with some D-Trp8 containing analogs being 6-8 times more potent than native somatostatin. This is attributed to the D-isomer's ability to stabilize a specific beta-turn conformation in the peptide backbone that is favorable for receptor binding. nih.gov

AnalogModificationRelative Potency (vs. Somatostatin-14)Reference
[D-Trp8]-SomatostatinL-Trp at position 8 replaced with D-Trp8-10 times more potent in inhibiting insulin, glucagon, and growth hormone secretion jci.org
[D-Cys14]-SomatostatinL-Cys at position 14 replaced with D-CysMore potent in inhibiting glucagon and growth hormone than insulin jci.org
[D-Trp8, D-Cys14]-SomatostatinBoth L-Trp8 and L-Cys14 replaced with their D-isomersRetains selective inhibition of glucagon and growth hormone over insulin jci.org

Rationale for Research Focus on Somatostatin (7-10) and Analogs featuring Desamino-Tryptophan (D-Trp) Modifications

Building on the knowledge of the core pharmacophore and the stabilizing effects of D-amino acids, researchers began to investigate even more refined modifications. This led to a focus on the isolated Somatostatin (7-10) fragment and the introduction of a "desamino-tryptophan" modification. A desamino acid is one where the alpha-amino group has been removed. In the context of the Somatostatin (7-10) fragment, this typically involves replacing the N-terminal amino acid (originally Phe7) with a desamino-tryptophan derivative, often in the D-configuration.

The primary rationale for this research is the pursuit of enhanced enzymatic stability. Peptides are often degraded by aminopeptidases, enzymes that cleave off the N-terminal amino acid. By removing the N-terminal amino group, the peptide becomes resistant to this major degradation pathway. A key study by László et al. (1989) investigated a "desamino-D-Trp 7-10 fragment" of somatostatin, noting that it was a "suspected enzyme resistant variant of the active centre." amanote.com Their research demonstrated that this modified fragment possessed cytoprotective properties, specifically protecting the rat gastric mucosa from ethanol-induced erosions. amanote.com This finding is significant as it suggests that such modifications not only increase stability but can also yield analogs with potentially novel or more selective biological activities. The research into these analogs aims to create highly stable, potent, and specific molecules that harness the therapeutic power of the somatostatin pharmacophore.

CompoundKey FeatureObserved EffectReference
Somatostatin (SRIF)Native PeptideCytoprotective in ethanol-induced cytoprotective model amanote.com
Somatostatin (7-10) fragmentActive CentreCytoprotective in ethanol-induced cytoprotective model amanote.com
Desamino-D-Trp (7-10) fragmentSuspected Enzyme Resistant VariantSignificantly decreases the extension of ethanol-induced lesions amanote.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39N5O6 B162316 Somatostatin (7-10), desamino-trp CAS No. 125757-85-9

Properties

CAS No.

125757-85-9

Molecular Formula

C30H39N5O6

Molecular Weight

565.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-[[(2R)-3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C30H39N5O6/c1-19(36)27(30(40)41)35-28(38)24(13-7-8-16-31)34-29(39)25(17-21-18-32-23-12-6-5-11-22(21)23)33-26(37)15-14-20-9-3-2-4-10-20/h2-6,9-12,18-19,24-25,27,32,36H,7-8,13-17,31H2,1H3,(H,33,37)(H,34,39)(H,35,38)(H,40,41)/t19-,24+,25-,27+/m1/s1

InChI Key

SHIVATPLFWRKMN-PBWWRKFESA-N

SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3)O

Other CAS No.

125757-85-9

sequence

FWKT

Synonyms

desamino-Trp-somatostatin (7-10)
desamino-tryptophan-somatostatin (7-10)
Phe-desamino-Trp-Lys-Thr
somatostatin (7-10), desamino-Trp

Origin of Product

United States

Synthetic Methodologies for Somatostatin 7 10 Fragment and Modified Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies for Linear and Cyclic Somatostatin (B550006) Fragment Constructs

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides like the somatostatin (7-10) fragment due to its efficiency and amenability to automation. americanpeptidesociety.orgmdpi.com The process involves assembling a peptide chain sequentially while one end is anchored to an insoluble polymer support (resin). mdpi.comnih.gov This approach simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration steps. biosynth.com

Two primary orthogonal protection strategies are employed in SPPS: Fmoc/tBu and Boc/Bzl. americanpeptidesociety.orgwikipedia.org

Fmoc/tBu Strategy : This is the most common approach, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminal α-amino group. americanpeptidesociety.orgspringernature.com The side chains of the amino acids are protected with acid-labile groups such as tert-butyl (tBu). mdpi.com The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), allowing the next Fmoc-protected amino acid to be coupled. americanpeptidesociety.orgmdpi.com The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is accomplished with a strong acid, commonly trifluoroacetic acid (TFA). americanpeptidesociety.orgwikipedia.org This strategy was used in the synthesis of various somatostatin analogs, often on a 2-chlorotrityl chloride resin. mdpi.com

Boc/Bzl Strategy : This older strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. wikipedia.org The Boc group is removed with a mild acid like TFA at each step. americanpeptidesociety.orgwikipedia.org The final cleavage from the resin and removal of the benzyl-based side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org

The choice between these strategies depends on the specific peptide sequence and desired final product. americanpeptidesociety.org The Fmoc/tBu method is generally preferred for its milder deprotection conditions. americanpeptidesociety.org

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
N-α-Amino Protection Fmoc (Base-labile)Boc (Acid-labile)
N-α Deprotection Reagent 20% Piperidine in DMFTrifluoroacetic Acid (TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)HF-labile (e.g., Bzl)
Final Cleavage Reagent Strong Acid (e.g., TFA)Anhydrous Hydrogen Fluoride (HF)
Conditions Generally milderHarsher final cleavage step
Common Use Widely used in research and automated synthesis americanpeptidesociety.orgUsed for specific cases, e.g., sequences prone to racemization under basic conditions americanpeptidesociety.org

This table provides a comparative overview of the two main SPPS strategies.

Fragment Condensation Techniques for Assembling Somatostatin (7-10) Derivatives

While stepwise SPPS is common, fragment condensation offers an alternative convergent approach, particularly for longer or more complex peptides. springernature.comub.edu In this method, smaller, protected peptide fragments are synthesized independently, purified, and then joined together, either in solution or on a solid support. ub.edumdpi.com For example, a protected dipeptide could be coupled to another protected dipeptide to form the desired tetrapeptide backbone of the somatostatin (7-10) fragment.

Incorporation of Non-Natural Amino Acids, including D-Tryptophan and Mesitylalanine (Msa), into Peptide Sequences

To enhance biological activity, receptor selectivity, and metabolic stability, non-natural amino acids are frequently incorporated into somatostatin analogs. researchgate.netbiorxiv.org

D-Tryptophan (D-Trp): The substitution of the natural L-Tryptophan at position 8 of somatostatin with its D-enantiomer is a well-established modification. researchgate.net This single change is known to stabilize the key β-turn conformation of the pharmacophore (residues 7-10), which is crucial for high-affinity binding to somatostatin receptors, particularly SSTR2. researchgate.net The presence of D-Trp often leads to analogs with significantly increased potency and stability compared to the native peptide. jci.org

Mesitylalanine (Msa): Mesitylalanine (2,4,6-trimethyl-L-phenylalanine) is a non-natural aromatic amino acid with a more conformationally restricted and electron-rich side chain than phenylalanine. researchgate.net Researchers have synthesized somatostatin analogs by replacing phenylalanine residues at positions 6, 7, or 11 with Msa. mdpi.comresearchgate.net The incorporation of a single Msa residue was found to conformationally restrict the peptide. researchgate.net For instance, the analog [L-Msa6, D-Trp8]-SRIF showed a well-defined structure in solution. researchgate.net However, incorporating multiple Msa residues, while increasing the peptide's lifespan in serum, led to a loss of conformational rigidity and binding affinity, likely due to steric hindrance. mdpi.comresearchgate.net

Analog ModificationPosition(s)Observed Effect
D-Tryptophan 8Stabilizes β-turn; increases potency and stability researchgate.netjci.org
Mesitylalanine (Msa) 6, 7, or 11Increases conformational restriction with a single substitution researchgate.net
Multiple Msa 6, 7, and/or 11Increases serum stability but reduces conformational rigidity and receptor affinity mdpi.com

This table summarizes the effects of incorporating specific non-natural amino acids into somatostatin analogs.

Chemical Protecting Group Strategies for Side Chains and Backbone During Synthesis

The success of peptide synthesis relies on an effective protecting group strategy to prevent unwanted side reactions at the various reactive functional groups present in amino acids. jocpr.comnih.gov Protecting groups must be stable during the peptide chain elongation but readily removable at the appropriate stage without damaging the peptide. biosynth.com

α-Amino Group: As discussed, the Fmoc or Boc groups are used for the temporary protection of the N-terminal α-amino group. americanpeptidesociety.orgbiosynth.com

C-Terminal Carboxyl Group: The C-terminal carboxyl group is protected by its attachment to the solid-phase resin, often via a linker that dictates the conditions for final cleavage. mdpi.combiosynth.com

Amino Acid Side Chains: Permanent (or semi-permanent) protecting groups are required for amino acid side chains with reactive moieties. biosynth.comnih.gov The choice of these groups must be orthogonal to the N-terminal protecting group, meaning they are not removed during the stepwise deprotection of the α-amino group. jocpr.com

Amino AcidFunctional GroupCommon Protecting Group(s)Deprotection Condition
Lysine (Lys) ε-amino groupBoc (tert-butyloxycarbonyl)Acid (e.g., TFA)
Tryptophan (Trp) Indole (B1671886) nitrogenBoc (tert-butyloxycarbonyl)Acid (e.g., TFA)
Threonine (Thr) Hydroxyl grouptBu (tert-butyl)Acid (e.g., TFA)
Cysteine (Cys) Thiol groupTrt (Trityl), Acm (Acetamidomethyl)Acid (Trt), Iodine (Acm)

This table lists common side-chain protecting groups for amino acids relevant to the somatostatin (7-10) sequence and their typical deprotection conditions in an Fmoc/tBu strategy.

Cyclization Methods for Conformationally Restricted Somatostatin (7-10) Analogues

Cyclization is a key strategy for constraining the peptide backbone into a bioactive conformation, which can lead to increased receptor affinity, selectivity, and stability. nih.govnih.gov Native somatostatin-14 contains a disulfide bridge between Cys3 and Cys14. pancreapedia.org For smaller fragments and analogs, various cyclization methods are employed.

Disulfide Bridge Formation: This is a common method for mimicking the natural structure of somatostatin. It involves incorporating two cysteine residues into the peptide sequence. After synthesis and deprotection of the thiol side chains (e.g., by removing Trt or Acm groups), an oxidative cyclization is performed, often using air oxidation, hydrogen peroxide, or potassium ferricyanide, to form the disulfide bond. nih.govgoogle.com

Lactam Bridge Formation: An amide bond can be formed between the side chains of an acidic amino acid (e.g., Aspartic or Glutamic acid) and a basic amino acid (e.g., Lysine or Ornithine). This creates a stable, conformationally restricted cyclic peptide. Backbone-to-backbone cyclization is another variant, where the N-terminus and C-terminus of the linear peptide are linked. nih.gov

Metal Cyclization: In this novel approach, the peptide is cyclized via coordination to a metal ion. For example, octreotide (B344500) analogs have been synthesized where the disulfide bridge is replaced by a stable chelate structure with Rhenium (Re) or Technetium (Tc). nih.gov This method can influence the pharmacophore's conformation and allows for the direct incorporation of radiometals for imaging purposes. nih.gov

Bicyclic Analogs: For even greater conformational restriction, bicyclic analogs have been developed. These structures contain two independent cyclic constraints, such as a disulfide bridge and a second covalent bridge between the side chains of other residues. nih.govsnmjournals.org

Structure Activity Relationship Sar of Somatostatin 7 10 Derivatives

Importance of Phe7, D-Trp8, Lys9, and Thr10 Side Chains for Biological Recognition and Receptor Binding

The side chains of the amino acid residues within the Phe7-D-Trp8-Lys9-Thr10 sequence play a pivotal role in the interaction with somatostatin (B550006) receptors (SSTRs). mdpi.comiaea.org Extensive research has established that Trp8 and Lys9 are absolutely essential for biological activity, while Phe7 and Thr10 can tolerate minor substitutions. iaea.orgdtic.mil

The indole (B1671886) side chain of Tryptophan at position 8 (Trp8) is crucial for receptor binding. iaea.orgbohrium.com The orientation of this side chain, influenced by the stereochemistry at the alpha-carbon, directly impacts the peptide's ability to fit into the receptor's binding pocket. researchgate.net The indole NH group of Trp8 is considered particularly important for the biological activity of somatostatin. bohrium.com

The positively charged side chain of Lysine at position 9 (Lys9) is a key determinant for receptor interaction, likely through electrostatic interactions with negatively charged residues in the receptor binding site. researchgate.netnih.gov This residue is highly conserved in most potent somatostatin analogs. nih.govresearchgate.net The proximity of the Lys9 side chain to the Trp8 side chain is a critical feature for maintaining the bioactive conformation. nih.govpnas.org

The hydroxyl group of the Threonine at position 10 (Thr10) side chain can participate in hydrogen bonding, contributing to the stability of the peptide-receptor complex. acs.org While some modifications are tolerated, such as substitution with Valine or Serine, significant changes can lead to a loss of activity. iaea.org

Evaluation of Stereochemistry at Position 8 (L-Trp vs. D-Trp) on Conformational Stability and Biological Activity

The stereochemistry at position 8 is a critical determinant of both the conformational stability and biological activity of somatostatin analogs.

The substitution of L-Trp with D-Trp at position 8 is a key modification that significantly enhances the conformational stability of the peptide. mdpi.comnih.govnih.gov NMR and computational analyses have revealed that the inclusion of D-Trp in the eighth position stabilizes the main conformation, particularly the β-turn structure involving the pharmacophore sequence Phe7-D-Trp8-Lys9-Thr10. mdpi.comresearchgate.netnih.gov This increased stability contributes to a higher population of the bioactive conformation, leading to enhanced receptor binding and biological activity. researchgate.netresearchgate.net Furthermore, this modification provides increased resistance to proteolytic degradation, thereby extending the in vivo half-life of the analogs. researchgate.net

In contrast, analogs retaining the natural L-Trp at position 8 generally exhibit greater conformational flexibility and are more susceptible to enzymatic degradation, resulting in a shorter duration of action. mdpi.comnih.gov While some L-Trp containing analogs can still bind to somatostatin receptors, their potency is generally lower compared to their D-Trp counterparts.

The following table summarizes the impact of stereochemistry at position 8 on key parameters:

FeatureL-Trp at Position 8D-Trp at Position 8
Conformational Stability Lower, more flexible mdpi.comnih.govHigher, more rigid, stabilizes β-turn mdpi.comnih.govnih.gov
Biological Activity Generally lower potency sav.skSignificantly higher potency (6-8 times) sav.skpeptide.com
Metabolic Stability More susceptible to degradation researchgate.netIncreased resistance to proteolysis researchgate.net
Receptor Binding Weaker binding affinityStronger binding affinity

Effects of Amino Acid Substitutions in Proximal or Distal Regions on Pharmacophore Conformation and Activity

The following table provides examples of substitutions and their effects:

Position of SubstitutionType of SubstitutionEffect on Conformation and Activity
Phe6Replacement with MsaIncreased conformational restriction mdpi.comnih.govnih.gov
Phe11Replacement with MsaIncreased conformational restriction mdpi.comnih.govnih.gov
Multiple Phe (6, 7, and/or 11)Replacement with MsaLoss of conformational rigidity and binding affinity mdpi.comnih.gov
C-terminusHydrophilic substitutionsIncreased potency sav.sk
N-terminusD-PheDid not significantly alter potency in some analogs sav.sk

Correlation of Conformational Flexibility and Rigidity with Receptor Binding and Functional Efficacy

The balance between conformational flexibility and rigidity is a critical factor governing the receptor binding and functional efficacy of somatostatin analogs.

Conformational flexibility allows a peptide to adopt various shapes in solution. mdpi.com While a certain degree of flexibility can be advantageous for an "induced-fit" mechanism of binding, where the peptide adapts its conformation upon interacting with the receptor, excessive flexibility can be detrimental. mdpi.combiorxiv.org A highly flexible peptide may exist as an ensemble of many conformations, with only a small fraction being the bioactive one, leading to lower binding affinity. mdpi.com

Conformational rigidity , on the other hand, restricts the peptide to a more defined set of conformations. mdpi.comnih.gov By pre-organizing the pharmacophore into its bioactive conformation, rigidity can lead to higher receptor binding affinity and efficacy. mdpi.comnih.gov This is a key principle behind the design of potent somatostatin analogs, where modifications are introduced to stabilize the desired β-turn structure. For example, the incorporation of a D-Trp at position 8 and the introduction of constraining elements like disulfide bridges or cyclic structures all aim to reduce conformational flexibility and lock the peptide in its active shape. mdpi.comsav.sk

However, excessive rigidity can also be disadvantageous. A completely rigid molecule may not be able to make the necessary conformational adjustments to optimally bind to the receptor. Furthermore, different somatostatin receptor subtypes may recognize slightly different bioactive conformations. nih.gov Therefore, a degree of controlled flexibility might be necessary for broad-spectrum activity or for targeting specific receptor subtypes.

Studies with analogs containing the conformationally restricted amino acid mesitylalanine (Msa) have shown that a single Msa substitution can increase rigidity and lead to selective, high-affinity binding. mdpi.comnih.govnih.gov Conversely, multiple Msa substitutions, while increasing serum stability, resulted in a loss of conformational rigidity and a decrease in binding affinity. mdpi.comnih.gov This highlights the delicate balance required between stability and the conformational requirements for receptor interaction.

The following table summarizes the relationship between conformational state and biological outcome:

Conformational StateReceptor BindingFunctional Efficacy
High Flexibility Lower affinity due to multiple non-bioactive conformations mdpi.comGenerally lower efficacy
Optimal Rigidity Higher affinity due to pre-organized bioactive conformation mdpi.comnih.govHigher efficacy
Excessive Rigidity May hinder optimal binding if conformational adjustments are neededPotentially lower efficacy or altered selectivity

Somatostatin Receptor Subtype Binding and Selectivity Studies Sstr1 5

Quantitative Assessment of Binding Affinities of Somatostatin (B550006) (7-10) Analogues for Cloned Human SSTR1-5

The development of stable cell lines, such as Chinese hamster ovary (CHO) and COS-7 cells, transfected with the genes for each of the five human SSTR subtypes has been instrumental in characterizing the binding profiles of various somatostatin analogues. guidetopharmacology.orgoup.com These systems allow for the precise quantification of binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), derived from competitive binding assays. mdpi.com

Studies have shown that even minor structural modifications to somatostatin analogues can significantly alter their binding affinity for the different SSTR subtypes. acs.org For instance, the substitution of the tryptophan at position 8 with its D-enantiomer (D-Trp8) has been shown to enhance binding affinity. researchgate.net Furthermore, the introduction of non-natural amino acids, such as mesitylalanine (Msa), at key positions can lead to analogues with enhanced stability and, in some cases, higher affinity and selectivity for specific SSTR subtypes. mdpi.com

The binding affinities of several somatostatin analogues for the five human SSTR subtypes are summarized in the interactive table below. These values, typically in the nanomolar range, highlight the diverse selectivity profiles that can be achieved through chemical modification. For example, some analogues exhibit high affinity for a single receptor subtype, while others demonstrate broader a pan-receptor binding profile. mdpi.commdpi.com

Table 1. Ki values (nM) of selected somatostatin analogues for human SSTR1-5. Data are presented as mean ± SEM. researchgate.net

Radioligand Displacement Assays in Transfected Cell Lines and Tissue Membranes for Receptor Characterization

Radioligand displacement assays are a cornerstone technique for characterizing the binding of unlabelled ligands, such as somatostatin analogues, to their receptors. guidetopharmacology.org This method involves the use of a radiolabeled ligand (a radioligand) with known high affinity for the receptor of interest. The assay measures the ability of a non-radiolabeled test compound to compete with and displace the radioligand from the receptor.

In the context of SSTRs, these assays are typically performed using membrane preparations from transfected cell lines expressing a single human SSTR subtype or from tissues known to endogenously express these receptors, such as the brain or pituitary gland. acs.orgnih.gov Commonly used radioligands include [125I-Tyr11]S-14 or radiolabeled versions of potent analogues. nih.gov

The experimental procedure involves incubating the receptor preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound. oup.com After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. The resulting data are used to generate a competition curve, from which the IC50 value of the test compound is determined. The IC50 represents the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand. This value can then be converted to the inhibition constant (Ki), which provides a measure of the ligand's binding affinity. mdpi.com

Identification of Molecular Determinants within the Ligand and Receptor for Subtype Selectivity

The subtype selectivity of somatostatin analogues is governed by specific molecular interactions between the ligand and the receptor. nih.gov Structural studies and mutagenesis analyses have begun to unravel the key determinants responsible for this selectivity. nih.gov

Ligand Determinants: The conformation of the peptide backbone, particularly the β-turn around the essential Trp-Lys motif (positions 8 and 9), is crucial for receptor binding. mdpi.com Modifications within this region can significantly impact affinity and selectivity. For instance, the D-Trp8 substitution is known to stabilize the bioactive conformation, enhancing affinity for certain subtypes. researchgate.net The nature of the amino acid at position 7 has also been shown to influence selectivity, with substitutions like 4-aminophenylalanine directing selectivity towards SSTR4. nih.gov

Receptor Determinants: The five SSTR subtypes share a sequence similarity of 39-57%, with the most significant variations occurring in the extracellular loops (ECLs) and the N- and C-termini. acs.org These non-conserved regions play a critical role in determining ligand selectivity. nih.gov For example, specific amino acid residues within the transmembrane (TM) domains and ECLs form a binding pocket that accommodates the ligand. The composition and topology of this pocket differ among the SSTR subtypes, leading to preferential binding of certain analogues. mdpi.com For instance, interactions with TM2 and TM3 are important for binding to SSTR1 and SSTR4, while TM6 and TM7 play a key role in octreotide (B344500) binding to SSTR2. mdpi.comnih.gov

Recent cryo-electron microscopy (cryo-EM) structures of SSTRs in complex with various ligands have provided unprecedented insights into the molecular basis of ligand recognition and selectivity, paving the way for the rational design of new subtype-selective drugs. nih.govpnas.org

Dissociation of Receptor Binding Affinities Across Different Tissue Receptors (e.g., Brain vs. Pituitary) with D-Trp8 Analogs

Studies comparing the binding of somatostatin analogues in different tissues have revealed the existence of receptor heterogeneity. nih.gov For instance, early research demonstrated that structural modifications in the Trp8 moiety of somatostatin, particularly the introduction of a D-Trp residue, led to a significant enhancement of binding affinity for receptors in the rat brain. nih.govoup.com

However, the relative specificities of certain D-Trp8 analogues, such as des-AA1,2,4,5,12,13-[D-Trp8]-SRIF, were found to differ between brain and pituitary tissues. nih.govoup.com This dissociation of binding affinities suggests that the somatostatin receptors present in the brain and the pituitary gland have distinct pharmacological properties, even if they belong to the same subtype. nih.govnih.govoup.com These differences may arise from variations in post-translational modifications, local membrane environment, or the association with different signaling proteins in various cell types. This highlights the importance of characterizing ligand binding in a tissue-specific context to fully understand their potential physiological effects.

Development and Characterization of SSTR Subtype-Selective Ligands derived from the (7-10) Framework

The core pharmacophore of somatostatin, encompassing residues 7-10 (Phe-Trp-Lys-Thr), has served as a foundational template for the development of a vast array of subtype-selective ligands. nih.gov By systematically modifying the amino acids within and around this framework, researchers have successfully engineered analogues with high affinity and selectivity for each of the five SSTR subtypes. nih.govnih.gov

For example, the development of SSTR4-selective agonists was achieved by exploring substitutions at positions 7 and 8 of the core sequence. nih.gov It was discovered that an L-amino acid at position 8 and a tyrosine or 4-aminophenylalanine at position 7 could confer high SSTR4 affinity and selectivity. nih.gov Similarly, the synthesis and characterization of numerous other analogues have led to the identification of compounds with preferential binding to SSTR1, SSTR2, SSTR3, and SSTR5. oup.comjci.org

The characterization of these novel ligands involves a comprehensive evaluation of their binding properties using radioligand displacement assays in transfected cell lines, as described previously. jci.orgresearchgate.net Furthermore, functional assays are employed to determine whether these ligands act as agonists or antagonists at their target receptor. The development of such subtype-selective tools is crucial for dissecting the specific physiological roles of each SSTR and for advancing the development of more targeted and effective therapies for a range of diseases, including neuroendocrine tumors. nih.govnih.gov

Molecular Mechanisms of Action and Intracellular Signaling Pathways Preclinical Focus

G-Protein Coupled Receptor (GPCR) Signaling Transduction via SSTR1-5 Activation

Somatostatin (B550006) and its analogs, including Somatostatin (7-10), desamino-trp, mediate their diverse physiological effects by binding to a family of five distinct G-protein coupled receptors (GPCRs), designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. mdpi.commdpi.comresearchgate.netmdpi.com These receptors are widely distributed throughout the body, with varying expression patterns in different tissues and cell types. nih.gov The binding of a somatostatin analog to its specific SSTR subtype triggers a conformational change in the receptor, which in turn activates associated intracellular inhibitory G-proteins (Gi/Go). mdpi.combohrium.com This activation is a critical first step in the signaling cascade that leads to the ultimate cellular response. mdpi.com

The five SSTR subtypes can be activated by different somatostatin analogs with varying affinities. physiology.org For instance, some analogs are selective for a single receptor subtype, while others, known as pan-somatostatin analogs, can bind to multiple or all SSTRs. oup.com This differential binding affinity is a key determinant of the specific biological effects elicited by a particular analog. mdpi.com Furthermore, SSTRs can form both homodimers (pairs of the same receptor subtype) and heterodimers (pairs of different SSTR subtypes or even other GPCRs), which can further diversify their signaling properties, including ligand binding, receptor internalization, and desensitization. mdpi.commdpi.commdpi.com

Inhibition of Adenylyl Cyclase and Downregulation of Intracellular Cyclic AMP (cAMP) Levels

A primary and well-established mechanism of action for somatostatin analogs is the inhibition of adenylyl cyclase activity. mdpi.comresearchgate.netnih.gov Upon activation by a somatostatin analog, the Gi protein associated with the SSTR inhibits the enzyme adenylyl cyclase. wikipedia.org This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes.

The inhibition of adenylyl cyclase leads to a significant reduction in intracellular cAMP levels. mdpi.commdpi.com This decrease in cAMP has several downstream consequences, including the reduced activation of protein kinase A (PKA), a key enzyme that phosphorylates various target proteins to regulate cellular functions. mdpi.com The suppression of the adenylyl cyclase/cAMP pathway is a major contributor to the antisecretory effects of somatostatin analogs, effectively reducing the release of various hormones. mdpi.commdpi.com Preclinical studies in various cell models, including human meningioma cells, have demonstrated this inhibitory effect on cAMP formation. nih.gov

Modulation of Intracellular Calcium (Ca2+) Dynamics and Ion Channel Activity

Somatostatin analogs also exert their effects by modulating intracellular calcium (Ca2+) concentrations and the activity of various ion channels. researchgate.net The activation of SSTRs can lead to the inhibition of voltage-gated calcium channels, which reduces the influx of extracellular calcium into the cell. mdpi.commdpi.com This is a critical mechanism for inhibiting hormone secretion, as calcium influx is a key trigger for the exocytosis of secretory vesicles. bohrium.com

In addition to inhibiting calcium channels, somatostatin receptor activation can also stimulate the opening of specific potassium channels. mdpi.commdpi.com This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, further contributing to the inhibitory effects on secretion. mdpi.com Studies in rat rod bipolar cell axonal terminals have shown that somatostatin can inhibit depolarization-induced increases in intracellular calcium, highlighting the role of SSTR2A in this process. nih.gov The modulation of calcium currents by somatostatin has been observed to be a consistent effect across different developmental stages in chick parasympathetic neurons. researchgate.net

Activation of Protein Tyrosine Phosphatases (PTPs), including SHP-2, by Somatostatin (7-10) Analogs

A significant aspect of the antiproliferative action of somatostatin analogs involves the activation of protein tyrosine phosphatases (PTPs). mdpi.comnih.gov PTPs are enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, thereby counteracting the activity of protein tyrosine kinases. nih.govhubrecht.eu Several PTPs, including SHP-1, SHP-2, and DEP-1/PTPη, have been identified as downstream effectors of SSTRs. nih.gov

Specifically, Src homology 2-containing protein tyrosine phosphatase (SHP-2) has been shown to be activated by somatostatin analogs. nih.gov SHP-2 is known to be a positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway. plos.org The activation of PTPs by somatostatin analogs can lead to the dephosphorylation and inactivation of key signaling molecules involved in cell growth and proliferation. mdpi.comcore.ac.uk This mechanism represents a crucial pathway through which somatostatin analogs exert their direct antiproliferative effects. researchgate.net In the human neuroblastoma cell line SH-SY5Y, a cyclic somatostatin analog was found to activate SHP-2, contributing to its antiproliferative effects. nih.gov

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

The mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of cell proliferation, differentiation, and survival. scienceopen.commdpi.com Somatostatin analogs can modulate these pathways to exert their antiproliferative effects. mdpi.comresearchgate.net The activation of PTPs by somatostatin receptors can lead to the dephosphorylation and inactivation of components of the MAPK cascade, such as extracellular signal-regulated kinases (ERK1/2). physiology.orgmdpi.com

The inhibition of the MAPK/ERK pathway is a key mechanism underlying the antiproliferative activity of somatostatin analogs. mdpi.comnih.gov By suppressing this pathway, somatostatin analogs can induce cell cycle arrest, often at the G1 phase. mdpi.com This is frequently associated with the upregulation of cyclin-dependent kinase inhibitors like p27. physiology.orgnih.gov The specific effects on MAPK signaling can vary depending on the SSTR subtype involved. For example, SSTR1, SSTR4, and SSTR5 have been shown to modulate the MAP kinase pathway to induce G1 cell cycle arrest. researchgate.net The JNK and p38 MAPK pathways, often associated with stress responses, can also be influenced by somatostatin signaling. nih.govfrontiersin.org

Ligand-Induced Receptor Internalization and Desensitization Mechanisms in Cellular Models

Upon binding to a somatostatin analog, SSTRs can undergo a process of internalization, where the receptor-ligand complex is moved from the cell surface into the interior of the cell. psu.edunih.gov This process is a common regulatory mechanism for many GPCRs and plays a crucial role in receptor desensitization, which is the attenuation of the cellular response to a continuous or repeated stimulus. mdpi.com

Preclinical Research Applications and Pharmacological Profiling in in Vitro and in Vivo Models

In vitro Assays for Inhibition of Hormone Secretion

The inhibitory effects of somatostatin (B550006) analogs on hormone secretion are a cornerstone of their therapeutic potential. In vitro studies using cultured cells and isolated tissues have been instrumental in characterizing these effects.

Research has shown that specific amino acid residues within the somatostatin molecule are crucial for its biological activity. For instance, the substitution or deletion of amino acids at positions 6, 7, 8, or 9, as well as the deletion of Threonine10, leads to analogs with significantly diminished abilities to inhibit the release of growth hormone, insulin (B600854), and glucagon (B607659). nih.gov Conversely, modifications at other positions can yield analogs with selective actions. Alterations at Phenylalanine11 or Lysine4 have produced compounds with potent intestinal ion transport properties but little to no effect on the secretion of growth hormone, insulin, or glucagon. nih.gov In the pancreas, somatostatin acts as a paracrine inhibitor of both insulin and glucagon secretion. mdpi.com

Evaluation of Antiproliferative Effects in SSTR-Expressing Cancer Cell Lines

A significant focus of preclinical research has been the evaluation of the antiproliferative effects of somatostatin analogs in various cancer cell lines that express SSTRs. The antitumor activity of these analogs can be both direct, through interaction with SSTRs on tumor cells, and indirect, by inhibiting growth factors and angiogenesis. viamedica.pl

The expression of SSTRs, particularly SSTR2, is a key determinant of the antiproliferative efficacy of somatostatin analogs. nih.gov Poor expression of SSTR2 in some breast cancer cell lines, such as MCF-7 and MDA-MB-231, may contribute to their reduced responsiveness to somatostatin treatment. nih.gov However, enhancing SSTR2 expression in these cells has been shown to induce apoptosis and cell cycle arrest, highlighting the receptor's crucial role. nih.gov

Somatostatin analogs have demonstrated antiproliferative effects in a variety of cancer cell lines, including those derived from:

Neuroblastoma: SSTR2 is found in neuroblastoma cells. viamedica.pl

Colorectal Cancer: While results are varied, SSTR2 and SSTR5 appear to be the most frequently expressed subtypes in colorectal cancer. mdpi.com

Breast Cancer: SSTR2 expression is a key factor in the antiproliferative effects of somatostatin analogs in breast cancer cells. viamedica.plnih.gov

The mechanisms underlying these antiproliferative effects are multifaceted and include the induction of apoptosis and cell cycle arrest. viamedica.plnih.gov

Characterization of Targeted Delivery Strategies for Cytotoxic Agents via SSTRs in Xenograft Models

The overexpression of SSTRs on various tumor types has paved the way for targeted drug delivery strategies. By conjugating cytotoxic agents to somatostatin analogs, researchers aim to selectively deliver these potent therapies to cancer cells, thereby minimizing off-target toxicity. acs.org

Preclinical studies using xenograft models have demonstrated the feasibility and efficacy of this approach. For instance, peptide-drug conjugates (PDCs) where a cytotoxic payload is linked to an SSTR2-targeting ligand have shown significant antitumor activity in SSTR2-positive small cell lung cancer (SCLC) xenograft models. aacrjournals.org These conjugates are designed to internalize upon binding to SSTR2, releasing the cytotoxic agent directly into the tumor cell. acs.orgaacrjournals.org

Similarly, nanotechnology-based drug delivery systems, such as liposomes decorated with somatostatin analogs, have been developed to deliver chemotherapeutic agents like paclitaxel (B517696) to pancreatic cancer cells. nih.gov In xenograft models of human pancreatic ductal adenocarcinoma, these targeted systems exhibited enhanced cytotoxicity and tumor growth suppression compared to non-targeted formulations. nih.gov The effectiveness of these targeted therapies is often directly correlated with the level of SSTR2 expression on the tumor cells. nih.gov

Use of Somatostatin (7-10) Derivatives as Research Probes for SSTR Expression and Function in Animal Models

Radiolabeled derivatives of somatostatin analogs serve as invaluable research probes for visualizing and quantifying SSTR expression in vivo. This has significant implications for both preclinical research and clinical diagnostics. snmjournals.org

By coupling somatostatin analogs to various radioisotopes, such as Gallium-68 (⁶⁸Ga), researchers can perform positron emission tomography (PET) imaging to map the distribution and density of SSTRs in animal models of cancer. snmjournals.org This technique allows for the non-invasive assessment of SSTR expression in tumors and can be used to select animal models that are most suitable for studying SSTR-targeted therapies. snmjournals.org

These radiolabeled probes have been instrumental in:

Validating animal models: For example, the AR42J rat pancreatic tumor xenograft model, known for its high SSTR density, has been validated for its predictive value in human SSTR binding studies. snmjournals.org

Investigating SSTR function: Studies have used these probes to explore the effects of SSTR2 expression on tumor growth. For instance, some research suggests that SSTR2-transfected tumors may grow more slowly than their wild-type counterparts. snmjournals.org

Developing new diagnostic agents: The successful preclinical and clinical validation of various radiolabeled somatostatin derivatives has established the hSSTr2-radiolabeled ligand combination as a viable tool for transgene imaging. snmjournals.org

Studies on Regulation of Ion Transport in Intestinal Models

Somatostatin and its analogs play a crucial role in regulating intestinal ion transport, a function with significant therapeutic implications for diarrheal diseases. nih.gov Preclinical studies using intestinal models, such as the modified Ussing chamber technique, have been pivotal in elucidating these regulatory mechanisms. nih.gov

These studies have revealed that somatostatin and certain analogs can stimulate the absorption of electrolytes in the intestine. nih.gov This proabsorptive effect is mediated by specific structural features of the analog. For example, while the core amino acids at positions 6 through 9 are essential for this action, modifications at Phenylalanine11 or Lysine4 can create analogs that are selective for intestinal ion transport without affecting hormone secretion. nih.gov

Somatostatin is part of a group of neurotransmitters and paracrine agents that inhibit active secretion of chloride and bicarbonate ions while enhancing active absorption. nih.gov This dual action makes somatostatin analogs a subject of interest for managing diarrhea, including that induced by cancer chemotherapy. nih.gov

Pharmacokinetic Considerations and Preclinical Metabolic Stability of Analogs

In vitro Metabolic Stability Assessment using Liver Microsomes and Hepatocytes

The initial evaluation of the metabolic stability of novel somatostatin (B550006) analogs is crucial in the drug discovery process. In vitro models, such as liver microsomes and hepatocytes from various species, are routinely employed for this purpose. srce.hrevotec.com These systems contain a wide array of drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes, which are primarily responsible for Phase I metabolism. srce.hrevotec.com

In these assays, the test compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH. evotec.com The rate of disappearance of the parent compound over time is monitored, typically using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). srce.hr From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. srce.hr These values provide an early indication of the compound's susceptibility to hepatic metabolism. srce.hr For instance, a longer half-life and lower intrinsic clearance in these assays suggest greater metabolic stability. mdpi.com

It's important to note that while microsomes are valuable for assessing Phase I metabolism, hepatocytes are capable of evaluating both Phase I and Phase II metabolic pathways. evotec.com Comparing results across different species (e.g., rat, dog, monkey, and human) is also a standard practice to identify potential interspecies differences in metabolism, which can be critical for extrapolating preclinical data to humans. nih.govnih.gov

Table 1: Example Data from In Vitro Metabolic Stability Assays

CompoundSystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog ALiver MicrosomesHuman> 60< 10
Analog BLiver MicrosomesRat2545
Analog CHepatocytesHuman4520

Identification of Major Metabolic Pathways and Sites of Biotransformation in Preclinical Species

Understanding how and where a somatostatin analog is metabolized is critical for optimizing its structure. Preclinical studies in various animal species are essential for identifying the major metabolic pathways and the specific sites of biotransformation. nih.gov

One common metabolic pathway for somatostatin analogs is cleavage of specific peptide bonds by peptidases. ub.edu Another significant route of metabolism can involve enzymatic modifications of amino acid side chains or the peptide backbone. For example, studies on the analog SDZ CO 611 revealed that the primary metabolic transformation was the cleavage of a glucopyranosyl moiety, a reaction that occurred in liver and kidney slices from rats, dogs, and humans. nih.gov This deglycosylation was found to be mediated by glucosidases in the liver cytosol and could also occur via a cytochrome P450-dependent reaction in intestinal homogenates. nih.gov

The identification of metabolites is typically achieved by analyzing biological samples (e.g., plasma, urine, feces, and bile) from preclinical species using advanced analytical techniques like LC-MS/MS. doi.org By comparing the metabolic profiles across different species, researchers can gain insights into potential human metabolites and inform the design of safer and more effective analogs. doi.org

Factors Influencing Serum Stability and Proteolytic Degradation of Somatostatin (7-10) Analogs

The stability of somatostatin analogs in serum is a critical determinant of their in vivo efficacy. The primary factor limiting their stability is susceptibility to proteolytic degradation by various peptidases present in the blood. mdpi.comub.edu The native somatostatin-14 is rapidly broken down, rendering it unsuitable for most therapeutic applications. mdpi.com

Several factors influence the rate of proteolytic degradation:

Amino Acid Sequence: The specific sequence of amino acids in the peptide chain is a major determinant of its susceptibility to cleavage by different proteases.

Conformation: The three-dimensional structure of the peptide can shield cleavage sites from enzymatic attack. A more rigid and defined conformation often leads to enhanced stability. ub.edu

Presence of D-amino acids: The substitution of naturally occurring L-amino acids with their D-isomers at specific positions can significantly hinder recognition by proteases, thereby increasing the analog's half-life. mdpi.com

Terminal Modifications: Modifications at the N- and C-termini of the peptide can block the action of exopeptidases.

Strategies for Enhancing Metabolic Stability through Structural Modifications

To overcome the inherent instability of native somatostatin, a variety of chemical modification strategies have been developed to create more robust analogs. mdpi.comviamedica.pl These strategies aim to protect the peptide from enzymatic degradation while maintaining or even improving its binding affinity for somatostatin receptors. mdpi.com

Key strategies include:

Incorporation of Non-Natural Amino Acids: Replacing natural amino acids with unnatural ones, such as D-amino acids, can significantly increase resistance to proteolysis. mdpi.com A prime example is octreotide (B344500), where the L-tryptophan at position 8 is replaced with D-tryptophan. mdpi.com

Cyclization: Creating a cyclic structure within the peptide backbone restricts its conformational flexibility, making it a poorer substrate for proteases. nih.gov Backbone cyclization has been shown to dramatically enhance the metabolic stability of peptides. nih.gov

Glycosylation: The attachment of sugar moieties to the peptide can shield it from enzymatic attack and improve its pharmacokinetic properties. nih.gov

N-Methylation: The addition of a methyl group to the nitrogen atom of a peptide bond can prevent its cleavage by peptidases and also influence the peptide's conformation and lipophilicity. nih.gov

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from proteolysis. mdpi.com

Table 2: Impact of Structural Modifications on Analog Stability

AnalogModificationEffect on Stability
OctreotideD-Trp substitution, cyclizationIncreased in vivo half-life to ~1.5 hours mdpi.com
LanreotideCyclization, non-natural amino acidsEnhanced metabolic stability viamedica.pl
PEGylated Bombesin AnalogPEG linkerIncreased intact radiopharmaceutical after 5 days from 14% to 52% mdpi.com

Preclinical Pharmacokinetic Profiling in Animal Models to Inform Analog Design

Preclinical pharmacokinetic (PK) studies in animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of somatostatin analogs. nih.govnih.gov These studies provide crucial data that informs the selection and optimization of lead candidates for further development. nih.gov

Animal models, such as mice and rats, are used to determine key PK parameters like bioavailability, plasma clearance, volume of distribution, and elimination half-life. nih.gov For radiolabeled analogs, biodistribution studies are performed to assess their uptake and retention in various tissues, particularly in tumors that overexpress somatostatin receptors. nih.govnih.govaacrjournals.org

The data generated from these preclinical PK profiles are used to:

Establish Structure-Activity Relationships (SAR): By comparing the PK profiles of a series of analogs, researchers can identify structural modifications that lead to improved pharmacokinetic properties. nih.gov

Predict Human Pharmacokinetics: While interspecies differences exist, animal PK data, in conjunction with in vitro metabolism data, can be used to predict the likely pharmacokinetic behavior of an analog in humans.

Guide Further Optimization: If an analog exhibits undesirable PK properties, such as rapid clearance or poor tumor uptake, the preclinical data can guide further structural modifications to address these issues. viamedica.pl For example, if an analog shows high kidney uptake, modifications might be made to alter its charge or size to reduce renal accumulation. nih.gov

Computational Chemistry and Rational Design of Somatostatin 7 10 Analogs

Molecular Docking and Ligand-Receptor Interaction Modeling for SSTR Subtypes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For somatostatin (B550006) analogs, docking is crucial for understanding their binding to the five different SSTR subtypes (SSTR1-SSTR5), which are G-protein-coupled receptors. nih.govmdpi.commdpi.com The binding of somatostatin and its analogs is a complex process dictated by key interactions at the structural level. nih.gov

Modeling the interaction between ligands and SSTRs helps to elucidate the structural basis for subtype selectivity. For example, studies have indicated that for the SSTR2 subtype, transmembrane segments TM6 and TM7 play a significant role in the binding of the analog octreotide (B344500). nih.gov The development of radiopharmaceuticals targeting SSTR2 has been aided by computational studies that explore the interaction of different radionuclide-chelator-peptide complexes with the receptor. acs.org These models, often initiated from experimental structures, provide a molecular-level description of the interactions, which is vital for designing new ligands with high affinity. acs.org

The distinct tissue distribution and pharmacological profiles of SSTR subtypes make subtype-specific targeting a key goal in drug design. nih.gov While all subtypes bind the native somatostatin-14 with high affinity, their affinity for synthetic analogs can vary considerably. nih.gov Computational modeling allows for the prediction of these binding affinities, guiding the design of analogs with a desired selectivity profile for therapeutic applications in various tumors that overexpress specific SSTRs. mdpi.comnih.gov

Table 1: SSTR Subtypes and Key Ligand Interaction Characteristics

Receptor Subtype Key Structural Features & Interactions Known Ligand/Analog Affinity Role in Analog Design
SSTR1 Binds SRIF-14 and SRIF-28 with high affinity. mdpi.com Binds pasireotide. nih.gov Target for analogs in tumors where SSTR1 is predominantly expressed, such as prostate cancer. nih.gov
SSTR2 Two isoforms (SSTR2A, SSTR2B). frontiersin.org TM6 and TM7 segments are important for octreotide binding. nih.gov High affinity for octreotide, lanreotide, and pasireotide. nih.govfrontiersin.org Primary target for widely used analogs like octreotide for neuroendocrine tumor imaging and therapy. mdpi.comresearchgate.net
SSTR3 Binds SRIF-14 and SRIF-28 with high affinity. mdpi.com High affinity for pasireotide. nih.gov Implicated in mediating cytotoxic effects, making it a target for anti-cancer analogs. mdpi.com
SSTR4 Binds SRIF-14 and SRIF-28 with high affinity. mdpi.com Lower affinity for most clinically used analogs. frontiersin.org Represents an opportunity for the design of novel, selective ligands.

| SSTR5 | Higher affinity for SRIF-28. mdpi.com | High affinity for octreotide and pasireotide. nih.govfrontiersin.org | Target for analogs aimed at conditions where SSTR5 is overexpressed. |

Conformational Sampling and Molecular Dynamics Simulations to Predict Peptide Behavior in Solution

The three-dimensional structure of a peptide in solution is not static but exists as an ensemble of interchanging conformations. mdpi.com Understanding this dynamic behavior is critical, as the conformation recognized by the receptor determines the peptide's biological activity. Conformational sampling and molecular dynamics (MD) simulations are powerful computational tools used to explore the accessible conformations of somatostatin analogs in a simulated solvent environment, predicting their flexibility and structural propensities. mdpi.comhuji.ac.il

MD simulations have been used to study the flexibility of various somatostatin analogs. In one study, a cyclic analog was found to be more flexible than other analogs cyclized with disulfide bonds. huji.ac.ilnih.gov This flexibility, or in other cases rigidity, can have profound effects on receptor binding and selectivity.

In another example, researchers synthesized a series of somatostatin analogs by replacing phenylalanine residues with the non-natural amino acid mesitylalanine (Msa) to alter conformational flexibility. mdpi.comresearchgate.net NMR analysis combined with computational modeling revealed that analogs containing a single Msa residue were conformationally more restricted than the native somatostatin. mdpi.comresearchgate.net The inclusion of a D-Trp at position 8 further stabilized the main conformation, which featured a hairpin structure in the pharmacophore region. mdpi.comresearchgate.net These studies demonstrate how MD simulations can be used to rationalize the effects of specific chemical modifications on the peptide's solution structure and, ultimately, its biological function.

Table 2: Research Findings from MD Simulations of Mesitylalanine (Msa) Somatostatin Analogs

Analog Modification Key Finding from MD Simulations Impact on Property Reference
Single Msa insertion (at position 6, 7, or 11) More conformationally restricted than native somatostatin. Characterization of a hairpin at the pharmacophore region. mdpi.comresearchgate.net
Single Msa insertion + D-Trp at position 8 Further stabilization of the main conformation. Remarkable increase in stability (7 to 20-fold larger than SRIF). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed, untested analogs.

For somatostatin analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. acs.orgelectronicsandbooks.com CoMFA aligns a series of analogs and calculates their steric and electrostatic fields. It then uses statistical methods to derive a correlation between variations in these fields and the observed biological activity, such as growth hormone release-inhibiting potency. acs.org The resulting 3D contour maps highlight regions in space where modifications to the peptide structure are likely to increase or decrease potency, providing direct guidance for the design of improved analogs.

The foundation of any QSAR study is a reliable dataset of analogs with well-defined structures and corresponding biological activity data. jci.org Structure-activity relationship studies have consistently shown that the amino acids from positions 7 to 10 are critical for the biological activity of somatostatin. jci.org QSAR models quantify these relationships, transforming them into predictive tools for drug design.

Table 3: Conceptual QSAR Data Set for Somatostatin Analogs

Analog ID Structural Modification (relative to a core scaffold) Molecular Descriptor 1 (e.g., Steric Field Value) Molecular Descriptor 2 (e.g., Electrostatic Field Value) Measured Biological Potency (e.g., IC₅₀)
Analog-001 -Phe⁷-D-Trp⁸-Lys⁹- Value A1 Value B1 Potency P1
Analog-002 -Tyr⁷-D-Trp⁸-Lys⁹- Value A2 Value B2 Potency P2
Analog-003 -Phe⁷-D-Trp⁸-Orn⁹- Value A3 Value B3 Potency P3

Application of De Novo Design Principles for Developing Novel Somatostatin (7-10) Derivatives with Desired Properties

De novo design involves the computational creation of novel molecular structures from the ground up, rather than modifying existing ones. nih.gov This approach is particularly powerful for creating peptides with unique properties not found in nature. The process typically involves two main stages: backbone assembly, where a desired three-dimensional fold is constructed, and sequence design, where amino acid sequences that can adopt that fold are identified. nih.gov

In the context of somatostatin, rational design principles have been used to develop novel analogs with enhanced selectivity and stability. An integrated approach combining molecular modeling of known agonists with the screening of peptide libraries led to the discovery of PTR-3173, a novel, long-acting somatostatin analog. oup.com This analog was designed to have high affinity for hsst2, hsst4, and hsst5 receptors and demonstrated a highly selective inhibition of growth hormone secretion with minimal effects on insulin (B600854) release. oup.com

Another application of design principles is the incorporation of non-natural or conformationally restricted amino acids to control the peptide's structure and function. mdpi.comnih.gov The design of analogs with mesitylalanine (Msa) was a deliberate strategy to introduce conformational constraints and enhance stability. mdpi.comresearchgate.net By understanding the structural requirements for activity at different SSTR subtypes, researchers can design novel derivatives based on the essential Phe-Trp-Lys-Thr sequence with specific therapeutic profiles. oup.comnih.gov

Virtual Screening and Computational Lead Optimization of Somatostatin Analog Libraries

Virtual screening is a computational technique used to search large databases or libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as an SSTR. targetmol.com This in silico approach allows researchers to evaluate thousands or millions of potential molecules rapidly, prioritizing a smaller, more manageable number for experimental synthesis and testing. The process often starts with a known 3D structure of the target receptor or a pharmacophore model derived from potent, known ligands. nih.gov

Once initial "hits" are identified through virtual screening or other methods, computational lead optimization is employed to refine their properties. nih.govpreprints.org This is a critical phase where the initial compound is iteratively modified to improve potency, selectivity, and pharmacokinetic properties. preprints.org Techniques such as MM-GB/SA (Molecular Mechanics/Generalized Born Surface Area) can be used to rescore docking poses and provide a more accurate estimation of binding affinity, helping to rank-order potential lead compounds. acs.org This approach can be more efficient than more computationally expensive methods like free energy perturbation while still providing remarkable correlation with experimental data. acs.org

Table 4: Conceptual Workflow for Virtual Screening and Lead Optimization of Somatostatin Analogs

Step Description Computational Tools Used Desired Outcome
1. Target Preparation Define the binding site of a specific SSTR subtype (e.g., SSTR2). Molecular modeling software. A 3D model of the receptor ready for docking.
2. Library Screening Dock a large library of virtual compounds (analogs) into the receptor's binding site. Docking programs (e.g., AutoDock, GOLD). A ranked list of "hit" compounds based on predicted binding scores.
3. Hit Selection Select a diverse set of the top-scoring hits for further analysis. Visual inspection, clustering algorithms. A smaller set of promising initial lead compounds.
4. Lead Optimization Iteratively modify the lead compounds in silico to improve predicted affinity and selectivity. Molecular modeling, MM-GB/SA rescoring, QSAR. Optimized lead candidates with predicted high potency and desired properties.

| 5. Synthesis & Testing | Synthesize the optimized lead candidates for experimental validation. | N/A | Experimental confirmation of biological activity and properties. |

Advanced Analytical and Biophysical Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment of Synthetic Peptides

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of synthetic peptides, including Somatostatin (B550006) (7-10), desamino-trp. Following solid-phase synthesis, crude peptide mixtures are subjected to preparative HPLC to isolate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). A gradient of increasing organic solvent concentration is used to elute the components from the column based on their hydrophobicity.

The purity of the final peptide product is then assessed using analytical HPLC. A narrow-bore column and a slower flow rate are employed to achieve high-resolution separation. The chromatogram of a pure sample should ideally show a single, sharp peak. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Typical HPLC Parameters for Purification and Purity Analysis of Somatostatin Analogs

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 21.5 mm x 300 mmC18, 5 µm, 4.6 mm x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient e.g., 20-50% B over 45 mine.g., 5-95% B over 30 min
Flow Rate e.g., 7 mL/mine.g., 1 mL/min
Detection UV at 220 nm and 280 nmUV at 214 nm and 280 nm

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Molecular Weight Confirmation, Sequence Verification, and Metabolic Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a synthetic peptide like Somatostatin (7-10), desamino-trp, MS is crucial for confirming its molecular weight. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it allows the molecules to be ionized without significant fragmentation. The observed molecular weight should match the calculated theoretical mass of the peptide.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides further structural information. In an MS/MS experiment, a specific precursor ion (the molecular ion of the peptide) is selected and then fragmented. The resulting fragment ions are analyzed to determine the amino acid sequence of the peptide. This is essential for verifying that the correct sequence was synthesized.

Furthermore, LC-MS/MS is a key technique for metabolic profiling. By incubating the peptide with liver microsomes or in plasma, for example, and analyzing the samples at different time points, it is possible to identify and quantify metabolites. This information is vital for understanding the peptide's stability and degradation pathways in a biological system.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Somatostatin (7-10) Analogs

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum provides information about the proportions of α-helix, β-sheet, and random coil conformations.

For somatostatin analogs, CD spectroscopy is used to investigate their conformational preferences in different environments, such as in aqueous solution, in the presence of membrane-mimicking agents (e.g., micelles), or upon binding to their receptors. The conformation of a peptide is often closely linked to its biological activity. For instance, a negative peak around 225 nm in the CD spectrum of some somatostatin analogs has been suggested to correspond to a β-sheet conformation that is important for receptor binding. researchgate.net

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Detailed Ligand-Receptor Binding Kinetics and Thermodynamics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to characterize the binding of ligands to their receptors in real-time and without the need for labeling. nih.govlabmanager.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.com In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the receptor. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This provides a complete thermodynamic profile of the binding event. nih.gov

Surface Plasmon Resonance (SPR) is an optical technique that detects changes in the refractive index at the surface of a sensor chip. labmanager.com In an SPR experiment, the receptor is typically immobilized on the sensor surface, and a solution containing the ligand is flowed over it. The binding of the ligand to the receptor causes a change in the refractive index, which is detected as a change in the SPR signal. This allows for the real-time monitoring of the association and dissociation of the ligand-receptor complex, providing kinetic information such as the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of kd to ka.

Table 2: Comparison of ITC and SPR for Ligand-Receptor Binding Analysis

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding labmanager.comMeasures change in refractive index upon binding labmanager.com
Primary Data Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) nih.govAssociation rate (ka), dissociation rate (kd), binding affinity (Kd)
Immobilization Not requiredOne binding partner is immobilized labmanager.com
Throughput LowerHigher
Sample Consumption HigherLower labmanager.com

Fluorescence and Bioluminescence Resonance Energy Transfer (FRET/BRET) Assays for Receptor Activation and Dimerization Studies

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques used to study protein-protein interactions in living cells, such as receptor dimerization and activation. nih.govmdpi.com

In a FRET experiment, two proteins of interest are tagged with two different fluorophores, a donor and an acceptor. mdpi.com When the two proteins are in close proximity (typically within 10 nm), excitation of the donor fluorophore can result in the non-radiative transfer of energy to the acceptor fluorophore, which then emits light at its characteristic wavelength. The occurrence of FRET indicates that the two tagged proteins are interacting.

BRET is a similar technique, but instead of a donor fluorophore, a luciferase enzyme is used. mdpi.com When a substrate is added, the luciferase emits light that can excite a nearby acceptor fluorophore if the two tagged proteins are in close proximity. mdpi.com

These techniques have been instrumental in studying the dimerization of somatostatin receptors (SSTRs). mdpi.com For example, studies using FRET and BRET have shown that some SSTR subtypes exist as pre-formed dimers, while others dimerize upon agonist binding. mdpi.comwalshmedicalmedia.com These assays can also be used to monitor receptor activation by measuring the recruitment of downstream signaling molecules, such as β-arrestins, to the activated receptor. mdpi.com

Microscopic Techniques for Cellular Internalization and Subcellular Localization Studies

Microscopic techniques are essential for visualizing the cellular fate of somatostatin analogs like this compound. Confocal microscopy and electron microscopy are commonly used to study the internalization and subcellular localization of these peptides.

Confocal microscopy allows for the high-resolution imaging of fluorescently labeled molecules within living or fixed cells. By tagging a somatostatin analog with a fluorescent dye, its binding to cell surface receptors and subsequent internalization can be visualized in real-time. oup.com This provides valuable information on the kinetics and pathways of receptor-mediated endocytosis. snmjournals.org

Electron microscopy offers even higher resolution, enabling the visualization of the precise subcellular localization of the peptide and its receptor at the ultrastructural level. Immunogold labeling, where the peptide or receptor is targeted with an antibody conjugated to gold particles, allows for their identification within different cellular compartments, such as endosomes and lysosomes. shef.ac.uk

These microscopic studies have revealed that different somatostatin analogs can induce distinct patterns of receptor internalization and trafficking, which can have important implications for their signaling properties and therapeutic efficacy. oup.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.